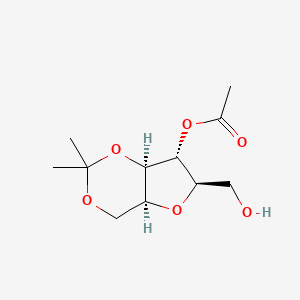

2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of nucleoside derivatives, including adenosine modifications, often involves multi-step chemical processes, aiming to introduce specific functional groups or to alter the molecule's structure to achieve desired properties. For example, the synthesis of nucleoside derivatives with α-amino acid structure involved converting a masked derivative of α-D-erythro-pentofuranos-3-ulose into a hydantoin derivative, followed by specific treatments to yield the targeted structure (Yanagisawa et al., 1970).

Molecular Structure Analysis

The molecular conformation and structure of adenosine derivatives can be extensively characterized using crystallography and nuclear magnetic resonance (NMR). For instance, studies on 2′-deoxy-3′,5′-di-O-acetyl adenosine revealed its crystalline structure and conformational preferences in both solid state and solution, demonstrating the utility of these methods in understanding the molecular architecture of adenosine modifications (Koole et al., 1987).

Chemical Reactions and Properties

The modification of adenosine at the 5' position, including carboxylation, affects its chemical reactivity and interaction with biological targets. For example, the transformation of selectively protected adenine nucleosides into 5'-carboxaldehyde analogues and their subsequent reactions to produce oximes demonstrates the versatility of chemical modifications in altering the properties of adenosine derivatives (Wnuk et al., 1997).

Physical Properties Analysis

The physical properties of adenosine derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. These properties can be influenced by modifications at various positions of the adenosine molecule, including the introduction of acetonide or carboxylic groups. Studies on the solvent effects on adenine and its derivatives have provided insights into how solvent composition can affect the acid-base behavior and, by extension, the physical properties of these compounds (Marqués et al., 2002).

Chemical Properties Analysis

The chemical properties, including reactivity, pKa, and the ability to participate in specific biochemical pathways or interact with enzymes, are fundamental aspects of adenosine derivatives. For instance, adenosine-5'-carboxylic acid has been shown to exist as zwitterions, with protonation at N1 and ionization of the carboxyl groups, highlighting the importance of chemical modifications in defining the behavior of these molecules (Padiyar & Seshadri, 1998).

科学的研究の応用

Anticancer and Antiviral Effects

2-Iodo Adenosine analogues demonstrate significant potential in anticancer and antiviral applications. Adenosine-5'-carboxaldehyde and its derivatives, which share structural similarities with 2-Iodo Adenosine, are potent inhibitors of S-adenosyl-L-homocysteine hydrolase. This inhibition can lead to potent cytotoxicity in tumor cell lines, showcasing their potential in cancer therapy (Wnuk et al., 1997).

Structural Analysis of RNA

2-Iodo Adenosine derivatives are instrumental in RNA structure determination. By introducing spin labels into RNA through base and site-specific introduction, researchers can measure intramolecular distances within RNA structures. This method employs derivatives like 5-iodo-uridine and 2-iodo-adenosine, underscoring the value of such compounds in understanding RNA structure and function (Piton et al., 2007).

Biochemical Synthesis and Affinity Chromatography

The derivatives of 2-Iodo Adenosine have been used to synthesize resin-linked adenosine and guanosine derivatives, which are important for biochemical synthesis and affinity chromatography. This application is significant in purifying certain classes of enzymes (Seela & Waldek, 1975).

Conformational Analysis of Nucleosides

2-Iodo Adenosine derivatives contribute to the understanding of nucleoside conformations. Studies on adenine nucleosides, similar in structure to 2-Iodo Adenosine derivatives, reveal how different substituents affect the conformational preferences of these molecules, which is fundamental in nucleic acid chemistry (Follmann & Gremels, 1974).

Enzyme Inhibition and Antiviral Activity

Derivatives similar to 2-Iodo Adenosine have been explored for their effects on enzyme inhibition and antiviral activities. For instance, adenosine analogues inhibit S-adenosylhomocysteine hydrolase, and this inhibition correlates with antiviral effects against various viruses (Robins et al., 1998).

作用機序

Target of Action

The primary target of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide is the adenosine receptor . This compound is used to prepare 2-alkynyl-adenosine nucleosides, which are potential adenosine receptor agonists . The adenosine receptor plays a crucial role in many physiological processes, including neurotransmission and inflammation.

Mode of Action

As a potential adenosine receptor agonist, 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide likely interacts with its target by binding to the adenosine receptor. This binding can trigger a series of intracellular events, leading to changes in cell function . .

Biochemical Pathways

The biochemical pathways affected by 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide are likely related to those regulated by adenosine receptors. These pathways can include cyclic AMP signaling, calcium signaling, and various downstream effects such as changes in heart rate, vasodilation, and immune response

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests it may have good bioavailability

Result of Action

The molecular and cellular effects of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide’s action are likely to be diverse, given the wide range of physiological processes regulated by adenosine receptors. Potential effects could include changes in heart rate, blood vessel dilation, and modulation of immune response . More research is needed to determine the specific effects of this compound.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo Adenosine 5’-Carboxy-2’,3’-acetonide. For instance, the compound’s solubility in DMSO suggests that it may be more effective in certain environments Additionally, factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and activity

特性

| { "Design of the Synthesis Pathway": "The synthesis of 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide involves the protection of the 5'-hydroxyl group of adenosine, followed by iodination at the 2-position, and finally, acetonide formation at the 2',3'-positions. The synthesis pathway can be achieved through a series of chemical reactions.", "Starting Materials": [ "Adenosine", "Iodine", "Triphenylphosphine", "Carbon tetrachloride", "Acetic anhydride", "Pyridine", "Dioxane", "Acetic acid", "Sodium bicarbonate", "Methanol" ], "Reaction": [ "Step 1: Protection of 5'-hydroxyl group of Adenosine with acetic anhydride and pyridine to form Adenosine 5'-Acetate", "Step 2: Iodination of Adenosine 5'-Acetate at the 2-position with iodine and triphenylphosphine in carbon tetrachloride to form 2-Iodo Adenosine 5'-Acetate", "Step 3: Deprotection of the 5'-hydroxyl group of 2-Iodo Adenosine 5'-Acetate with sodium bicarbonate in methanol to form 2-Iodo Adenosine", "Step 4: Acetonide formation at the 2',3'-positions of 2-Iodo Adenosine with acetic anhydride and pyridine in dioxane to form 2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide" ] } | |

CAS番号 |

141018-26-0 |

製品名 |

2-Iodo Adenosine 5'-Carboxy-2',3'-acetonide |

分子式 |

C₁₃H₁₄IN₅O₅ |

分子量 |

447.19 |

同義語 |

1-(6-Amino-2-iodo-9H-purin-9-yl)-1-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranuronic Acid; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

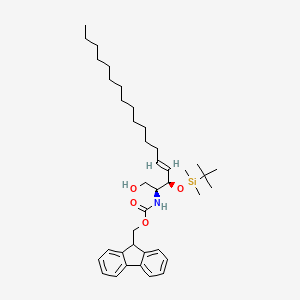

![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)

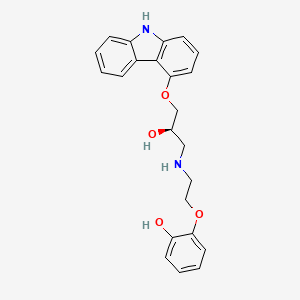

![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)

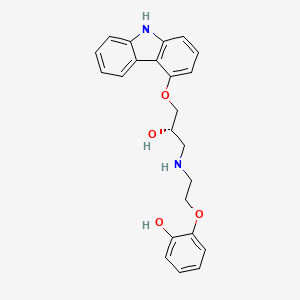

![(3R,4S)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-1-hydroxy-2,2,6,6-tetramethylpiperidine-3-carboxylic acid](/img/structure/B1139778.png)

![tert-butyl (2S)-6-amino-2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]hexanoate](/img/structure/B1139789.png)